molecular formula C8H17NO B14025588 (3-(Dimethylamino)cyclopentyl)methanol

(3-(Dimethylamino)cyclopentyl)methanol

Cat. No.: B14025588
M. Wt: 143.23 g/mol
InChI Key: ORKNCBMAVOTJMZ-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)cyclopentyl)methanol is an organic compound with the molecular formula C8H17NO It is a cyclopentane derivative with a dimethylamino group and a hydroxymethyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)cyclopentyl)methanol can be achieved through several methods. One common approach involves the reaction of cyclopentene with acetic acid to form cyclopentyl acetate, followed by transesterification with methanol to yield cyclopentanol . The cyclopentanol can then be reacted with dimethylamine under suitable conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)cyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols and amines.

Scientific Research Applications

(3-(Dimethylamino)cyclopentyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)cyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors and enzymes, potentially modulating their activity. The hydroxymethyl group may also play a role in its biological effects by participating in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A similar compound with a hydroxyl group attached to the cyclopentane ring.

    Cyclopentylamine: Contains an amino group instead of a dimethylamino group.

    Cyclopentylmethanol: Similar structure but lacks the dimethylamino group.

Uniqueness

(3-(Dimethylamino)cyclopentyl)methanol is unique due to the presence of both the dimethylamino and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[3-(dimethylamino)cyclopentyl]methanol

InChI

InChI=1S/C8H17NO/c1-9(2)8-4-3-7(5-8)6-10/h7-8,10H,3-6H2,1-2H3

InChI Key

ORKNCBMAVOTJMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC(C1)CO

Origin of Product

United States

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